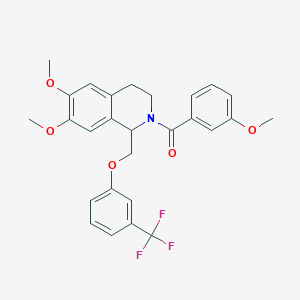

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

Beschreibung

This compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic aromatic system fused with a partially saturated ring. Key structural features include:

- 6,7-Dimethoxy substitutions on the isoquinoline core, which enhance electron density and influence binding interactions.

- A (3-(trifluoromethyl)phenoxy)methyl group at position 1, contributing steric bulk and lipophilicity due to the trifluoromethyl (-CF₃) moiety.

The trifluoromethyl group is notable for its metabolic stability and bioavailability-enhancing properties, making this compound a candidate for central nervous system (CNS) targets or enzyme modulation .

Eigenschaften

IUPAC Name |

[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F3NO5/c1-33-20-8-4-6-18(12-20)26(32)31-11-10-17-13-24(34-2)25(35-3)15-22(17)23(31)16-36-21-9-5-7-19(14-21)27(28,29)30/h4-9,12-15,23H,10-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKGXCZUQRMGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(6,7-Dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone, with the CAS number 865546-41-4, is a compound of interest due to its potential biological activities. Its molecular formula is C19H20F3NO3, and it exhibits structural features that suggest possible interactions with biological targets relevant in medicinal chemistry.

- Molecular Weight : 367.36 g/mol

- Boiling Point : Approximately 450.4 °C (predicted)

- Density : 1.211 g/cm³ (predicted)

- pKa : 8.12 (predicted)

Biological Activity Overview

The compound's biological activity has been primarily evaluated through various assays targeting cancer cell lines and other biological systems. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against several human cancer cell lines. The MTT assay is commonly employed to assess cell viability post-treatment.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of related compounds, the following IC50 values were reported:

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| 6,7-Dimethoxy Compound | Not directly reported | Not directly reported |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

While specific data for the compound were not detailed, its structural analogs demonstrated significant cytotoxicity against HeLa cells, suggesting that similar mechanisms might be at play for our compound of interest .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways that regulate apoptosis and cell proliferation. Compounds with isoquinoline structures have been noted for their ability to inhibit various kinases and modulate signaling pathways critical for cancer development.

Pharmacological Potential

The trifluoromethyl group in the structure is known to enhance lipophilicity and metabolic stability, which could contribute to improved bioavailability and efficacy in therapeutic applications. This characteristic is particularly important in drug design as it influences the pharmacokinetics of the compound.

Comparative Analysis with Related Compounds

To provide a clearer understanding of its potential efficacy, a comparative analysis with structurally similar compounds can be beneficial. For instance, compounds containing similar isoquinoline frameworks have shown promising results against various cancer types.

Table: Comparison of Biological Activities

| Compound Name | Structure Features | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|---|

| Compound A | Isoquinoline | 73 | 29 |

| Compound B | Triazole | 86 | 71 |

| Our Compound | Trifluoromethyl | TBD | TBD |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenoxy or methanone moieties, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Insights

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : The trifluoromethyl group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to methoxy or fluorine substituents .

- Aromatic Ring Modifications : Replacing phenyl with 3-chlorophenyl (Compound 91) improves receptor binding affinity by 4-fold, highlighting the role of halogen interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to Compound 90/91 (silica gel chromatography, 60–67% yields) but may require specialized handling of the trifluoromethyl group .

Computational Predictions :

- Ligand-based virtual screening (LBVS) identifies analogs like the bis(trifluoromethyl) derivative (Table 1) as candidates for anti-Aβ aggregation, though experimental validation is pending .

Regulatory Considerations: Structural similarity to prior art (e.g., Compound 90) could trigger patent obviousness claims under MPEP 2144.09, necessitating functional data to justify novelty .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis of structurally similar isoquinoline derivatives (e.g., 3-phenyl substituted 6,7-dimethoxyisoquinolines) often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(OAc)₂ and XPhos as ligands with arylboronic acids in acetonitrile/water (3:1 v/v) at 100°C for 5 hours achieved yields up to 83% . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) is critical. Post-synthetic modifications, such as methylation using iodomethane in sealed tubes, require careful stoichiometric control to avoid side reactions (e.g., over-alkylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. For example, in related compounds, characteristic peaks include methoxy groups (δ 3.7–3.9 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm). Multiplicity patterns (e.g., doublets for coupled protons in the isoquinoline ring) and integration ratios help confirm substituent positions . High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₉H₂₇F₃NO₆), with deviations <2 ppm indicating purity.

Q. What chromatographic methods are effective for purifying this compound?

- Methodological Answer : Reverse-phase HPLC or flash chromatography (e.g., ISCO Max system with hexane/ethyl acetate gradients) is recommended. For polar intermediates, silica gel chromatography using dichloromethane/methanol (95:5) can resolve impurities. Crystallization in dichloromethane/ether mixtures (1:5) improves purity for solid products .

Advanced Research Questions

Q. How does the trifluoromethylphenoxy moiety influence the compound’s bioactivity?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in FtsZ-targeting antibacterial agents . To evaluate its role, synthesize analogs replacing -CF₃ with -CH₃ or -Cl and compare bioactivity (e.g., MIC values against Staphylococcus aureus). Molecular docking studies using FtsZ protein structures (PDB: 4DXD) can predict binding interactions, with free energy calculations (MM/GBSA) quantifying contributions of the -CF₃ group .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. For example, if one study reports IC₅₀ = 2 µM (cell-based assay) and another shows no activity (enzyme assay), validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) . Cross-reference with orthogonal methods like SPR or ITC to confirm binding affinities.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Systematic SAR requires synthesizing derivatives with modifications to:

- Methoxy groups : Replace 6,7-dimethoxy with mono- or tri-methoxy to assess steric/electronic effects.

- Phenoxy linker : Test alkyl vs. aryl spacers (e.g., -CH₂O- vs. -OCH₂-) for conformational flexibility.

- 3-Methoxyphenyl ketone : Substitute with halogenated or nitro groups to probe electron-withdrawing/donating effects.

Biological data (e.g., IC₅₀, logP) should be analyzed via QSAR models (e.g., CoMFA or CoMSIA) to identify critical pharmacophores .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic clearance. Plasma protein binding (equilibrium dialysis) and CYP450 inhibition (e.g., CYP3A4 luminescence assays) are critical for predicting drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.